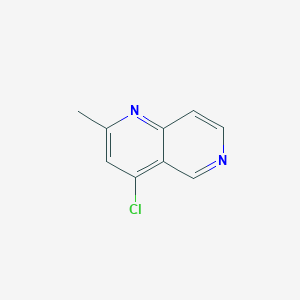

4-Chloro-2-methyl-1,6-naphthyridine

Description

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

4-chloro-2-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-5-11-3-2-9(7)12-6/h2-5H,1H3 |

InChI Key |

DCFNRJJHFBKMTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=NC=CC2=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline-Based Cyclocondensation

A widely reported method involves the one-pot synthesis from 4-chloro-2-methylquinoline derivatives. For example, heating 4-chloro-2-methylquinoline with 2-amino-5-chlorobenzophenone under neat conditions at 160°C for 30 minutes generates the target compound via a tandem cyclocondensation and aromatization process. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 98:2) yields 23–25% of 9-chloro-6-methyl-7-phenyldibenzo[b,h]naphthyridine, a precursor that can be further functionalized.

Key Reaction Parameters

- Temperature: 160°C (neat)

- Time: 30 minutes

- Catalysts: None required

- Limitations: Moderate yields due to competing side reactions.

Conrad-Limpach Cyclization Attempts

The Conrad-Limpach reaction, traditionally used for quinoline synthesis, was explored for 1,6-naphthyridine derivatives. Starting with 4-aminoisonicotinic acid (19) or 4-aminopyridine (21) , treatment with acetone and phosphorus oxychloride (POCl₃) aimed to form 4-chloro-2-methyl-1,6-naphthyridine (20) . However, this approach failed to produce the desired product efficiently, highlighting the challenges in adapting classical methods to naphthyridine systems.

Critical Observations

- POCl₃ acts as both a cyclizing agent and chlorinating agent.

- Competing decomposition pathways limit utility.

Multi-Step Synthesis from Dihydro-Naphthyridine Precursors

A high-yielding route (EP3858825A1) begins with 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine , which undergoes chlorination using POCl₃ and dimethylformamide (DMF) at 110°C. This stepwise method achieves 85% yield by first introducing the chlorine atom at position 4, followed by methylation at position 2.

Synthetic Pathway

- Chlorination :

- Reagents: POCl₃, DMF

- Conditions: 110°C, 16 hours

- Methylation :

- Reagents: Methyl iodide, K₂CO₃

- Solvent: Acetonitrile

Comparative Analysis of Methods

Mechanistic Insights

- Chlorination : POCl₃ facilitates electrophilic aromatic substitution, preferentially targeting electron-deficient positions on the naphthyridine ring.

- Cyclocondensation : Neat conditions promote dehydration and aromatization, critical for ring closure.

- Catalytic Systems : Palladium complexes enhance C–N bond formation, though substrate specificity remains a challenge.

Chemical Reactions Analysis

4-Chloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity

4-Chloro-2-methyl-1,6-naphthyridine and its derivatives have shown promising antitumor activities. Research indicates that modifications to the naphthyridine structure can enhance its efficacy against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to inhibit tumor growth in preclinical models, demonstrating significant cytotoxic effects against melanoma and other neoplasms .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

1.3 Neurological Disorders

Research highlights the potential of this compound derivatives in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on specific neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including chlorination of 2-methylpyridine under controlled conditions. This reactivity allows for the introduction of different functional groups at specific positions on the naphthyridine ring, facilitating the development of new derivatives with enhanced biological activities .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Chlorination | Reaction of 2-methylpyridine with chlorinating agents | 70% |

| Grignard Reagent | Addition of Grignard reagents to form substituted naphthyridines | 53% |

Case Studies

3.1 MK-8189 Development

One notable case study involves the development of MK-8189, a potent phosphodiesterase 10A inhibitor derived from naphthyridine structures. The compound demonstrated improved solubility and pharmacokinetic profiles in animal models, indicating its potential as a therapeutic agent for neurological conditions .

3.2 Antimicrobial Screening

In another study, various derivatives of this compound were screened against multiple bacterial strains. Results indicated that specific modifications led to enhanced antibacterial activity compared to existing antibiotics, suggesting a pathway for developing new treatments for resistant infections .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₉H₇ClN₂ (based on structural analogs).

- Reactivity : The chlorine at the 4-position is susceptible to nucleophilic substitution, while the methyl group at the 2-position may sterically hinder reactions at adjacent positions.

Structural Analogs

The following table compares 4-chloro-2-methyl-1,6-naphthyridine with key analogs in terms of substituents, synthesis, and applications:

Key Observations:

- Substituent Effects :

Pharmacokinetic and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.